molecular formula C10H10N2O2 B13175383 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13175383
M. Wt: 190.20 g/mol
InChI Key: REIYWDNZBKCOPE-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antituberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with formamide in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis or interfere with the bacterial DNA replication process. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 5 and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(2)12-8(10(13)14)5-11-9(12)4-6/h3-5H,1-2H3,(H,13,14)

InChI Key

REIYWDNZBKCOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C(=C1)C)C(=O)O

Origin of Product

United States

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